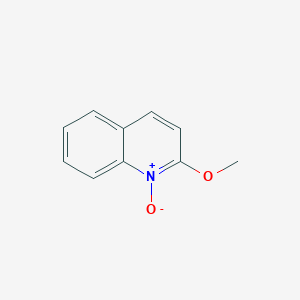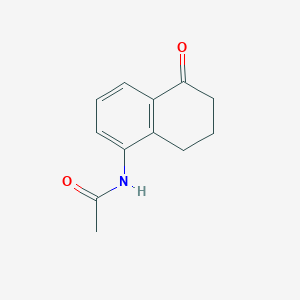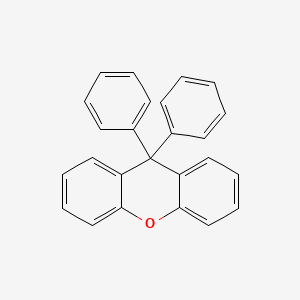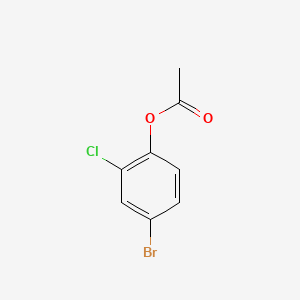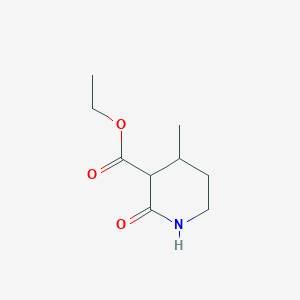
2,5-二甲氧基-3,4,6-三甲基苯甲醛
描述
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde, also known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1960s and has since gained attention in scientific research due to its potential therapeutic applications. TMA-2 is structurally similar to other phenethylamine compounds such as mescaline and MDMA, which are known for their psychoactive effects. However, TMA-2 has not been extensively studied for its psychoactive properties, and
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde, focusing on six unique fields:
Organic Synthesis
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is widely used as an intermediate in organic synthesis. Its unique structure, featuring multiple methoxy and methyl groups, makes it a valuable building block for synthesizing more complex organic molecules. Researchers often utilize this compound in the synthesis of various aromatic compounds, which can be further modified for use in pharmaceuticals, agrochemicals, and dyes .
Pharmaceutical Research
In pharmaceutical research, 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde serves as a precursor for the synthesis of potential therapeutic agents. Its structural framework is useful in the development of novel drugs, particularly those targeting neurological and inflammatory conditions. The compound’s ability to undergo various chemical reactions allows for the creation of diverse pharmacophores, which are essential in drug discovery .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Researchers have explored its use in the synthesis of quinone-based electrochemical actuators, which are components in advanced electronic devices. The compound’s stability and electronic properties make it suitable for applications in organic semiconductors and conductive polymers .
Analytical Chemistry
In analytical chemistry, 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is employed as a standard or reference material for various analytical techniques. Its well-defined chemical properties and stability under different conditions make it an ideal candidate for calibration and validation of analytical instruments, such as mass spectrometers and chromatographs .
Environmental Chemistry
Environmental chemists utilize this compound in studies related to the degradation and transformation of organic pollutants. Its structure allows for the investigation of reaction mechanisms and pathways in the environment, particularly in soil and water matrices. Understanding how this compound interacts with environmental factors helps in developing strategies for pollution control and remediation .
Biochemical Research
In biochemical research, 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is used to study enzyme-substrate interactions and metabolic pathways. Its distinct chemical groups make it a useful probe for investigating the activity of various enzymes, particularly those involved in oxidative and reductive processes. This research can lead to insights into metabolic disorders and the development of enzyme inhibitors .
属性
IUPAC Name |
2,5-dimethoxy-3,4,6-trimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-8(2)12(15-5)10(6-13)9(3)11(7)14-4/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPXKDPPORMRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372914 | |
| Record name | 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103808-42-0 | |
| Record name | 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)

![Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-](/img/structure/B3045178.png)
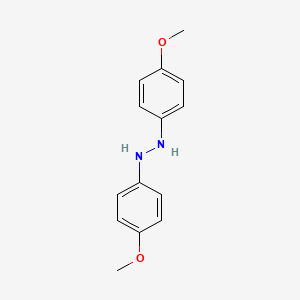
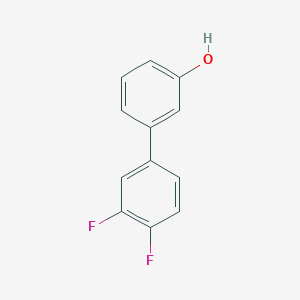

-](/img/structure/B3045186.png)
![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)
